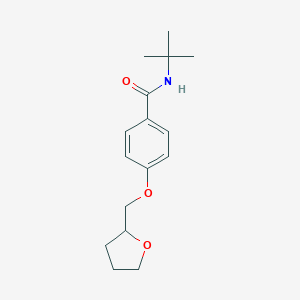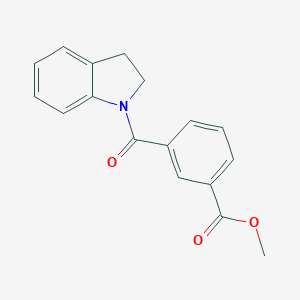![molecular formula C19H22N2O4 B250499 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
科学的研究の応用
4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, addiction, and pain management. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, as well as potential anti-addictive effects in animal models of cocaine and opioid addiction. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
作用機序
The mechanism of action of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide is not fully understood, but it is thought to involve modulation of the endocannabinoid system. Specifically, this compound has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, which may contribute to its neuroprotective, anti-addictive, and analgesic effects.
Biochemical and Physiological Effects:
In addition to its effects on the endocannabinoid system, this compound has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, this compound has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its anti-addictive effects.
実験室実験の利点と制限
One advantage of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide for lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. Additionally, this compound has been extensively studied in animal models, which means that there is a wealth of data available on its effects and potential therapeutic applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses about its effects.
将来の方向性
There are several potential future directions for research on 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide. One area of research could be to further investigate its neuroprotective effects in animal models of neurodegenerative diseases, with the goal of developing it as a potential therapeutic agent for these conditions. Another area of research could be to investigate its potential anti-addictive effects in human clinical trials, with the goal of developing it as a treatment for addiction. Additionally, further research could be done to elucidate the mechanism of action of this compound, which could lead to a better understanding of its effects and potential therapeutic applications.
合成法
The synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide involves several steps, including the reaction of 2-methoxyphenol with acetic anhydride to form 2-methoxyacetophenone, which is then reacted with propylamine to form N-propyl-2-methoxyacetophenone. This compound is then reacted with phosgene to form N-propyl-2-methoxyacetophenone chloroformate, which is then reacted with 2-(2-methoxyphenoxy)acetic acid to form this compound.
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
4-[[2-(2-methoxyphenoxy)acetyl]amino]-N-propylbenzamide |
InChI |
InChI=1S/C19H22N2O4/c1-3-12-20-19(23)14-8-10-15(11-9-14)21-18(22)13-25-17-7-5-4-6-16(17)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,23)(H,21,22) |
InChIキー |
BEZCAJVEBLXYPN-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
正規SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)


![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)

![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)

![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
